molecular formula C9H18N2 B2378179 1-Methyl-1-azaspiro[4.4]nonan-3-amine CAS No. 2253639-06-2

1-Methyl-1-azaspiro[4.4]nonan-3-amine

Cat. No.: B2378179
CAS No.: 2253639-06-2
M. Wt: 154.257
InChI Key: GZEINMMXFIRSHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-1-azaspiro[44]nonan-3-amine is a chemical compound with the molecular formula C₉H₁₈N₂ It is a spirocyclic amine, characterized by a unique structure where a nitrogen atom is part of a spiro ring system

Properties

IUPAC Name

1-methyl-1-azaspiro[4.4]nonan-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2/c1-11-7-8(10)6-9(11)4-2-3-5-9/h8H,2-7,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZEINMMXFIRSHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(CC12CCCC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2253639-06-2
Record name 1-methyl-1-azaspiro[4.4]nonan-3-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Oxime Ether Precursors and Alkoxyaminyl Radical Intermediates

A pivotal method for constructing the 1-azaspiro[4.4]nonane skeleton involves domino radical bicyclization of functionalized oxime ethers. Guerrero-Caicedo et al. demonstrated that heating oxime ethers with azobisisobutyronitrile (AIBN) and tributyltin hydride (Bu$$3$$SnH) generates alkoxyaminyl radicals, which undergo sequential 5-*exo-trig* and 6-*endo-trig* cyclizations to form the spiro core. For example, precursor 18a (R = H) yielded 1-azaspiro[4.4]nonane derivatives (19a ) in 67% yield, while electron-withdrawing substituents (e.g., 4-ClC$$6$$H$$_4$$) reduced yields to 11–23% due to decomposition during purification.

Reaction Conditions

  • Radical initiator: AIBN (1.2 equiv)
  • Reducing agent: Bu$$_3$$SnH (3.0 equiv)
  • Solvent: Toluene, 80°C, 12–24 h
  • Yields: 11–67% (diastereomeric mixtures)

Post-Cyclization Functionalization

To introduce the 3-amine and 1-methyl groups, subsequent steps are required:

  • Deprotection : Catalytic hydrogenation (H$$_2$$, Pd/C) or acidic hydrolysis removes protecting groups (e.g., benzyl, acetyl).
  • Methylation : Treatment with methyl iodide (1.1–1.2 equiv) and sodium hydride in N,N-dimethylformamide (DMF) at 10–25°C selectively methylates the amine.

Example Protocol

  • Substrate: 1-Azaspiro[4.4]nonan-3-amine
  • Methylation: NaH (1.2 equiv), CH$$_3$$I (1.1 equiv), DMF, 25°C, 1 h
  • Yield: >90% (reported for analogous piperazine systems)

Intramolecular 1,3-Dipolar Cycloaddition

Aldonitrone Cyclization

Khoroshunova et al. developed a route via 1,3-dipolar cycloaddition of aldonitrones. Nitroalkanes (e.g., nitrocyclohexane) react with acrolein to form nitroaldehydes, which are converted to aldonitrones (5a–c ). Heating these nitrones in benzene induces cycloaddition, forming spirocyclic nitroxides (8a–c ), which are reduced to amines.

Key Steps

  • Nitroaldehyde Synthesis :
    • Nitrocyclohexane + acrolein → Nitroaldehyde 3b (70% yield).
  • Cycloaddition :
    • Aldonitrone 5b → Spiro nitroxide 8b (refluxing benzene, 72 h, 65% yield).
  • Reduction :
    • Nitroxide 8b + LiAlH$$_4$$ → 1-Azaspiro[4.4]nonan-3-amine (85–90% yield).

Challenges and Optimizations

  • Side Products : Competing exo vs. endo transition states lead to diastereomers, necessitating chromatographic separation.
  • Reduction Specificity : Over-reduction of the nitroxide to hydroxylamine is mitigated by using stoichiometric LiAlH$$_4$$ in tetrahydrofuran (THF) at reflux.

Reductive Amination of Spirocyclic Ketones

Ketone Precursor Synthesis

Spiro[4.4]nonan-3-one derivatives serve as intermediates. These are accessible via:

  • Friedel-Crafts Alkylation : Cyclopentane carboxaldehyde reacts with acrylonitrile under acidic conditions.
  • Dieckmann Cyclization : Ethyl 2-cyanocyclopentaneacetate undergoes base-induced cyclization.

Reductive Amination

The ketone is converted to an imine with ammonium acetate, followed by reduction with sodium cyanoborohydride (NaBH$$3$$CN) or hydrogenation (H$$2$$, Ra-Ni). Subsequent methylation with methyl iodide yields the target compound.

Typical Conditions

  • Imine formation: NH$$_4$$OAc, MeOH, 60°C, 6 h
  • Reduction: NaBH$$_3$$CN (1.5 equiv), MeOH, 25°C, 12 h
  • Yield: 70–80% (estimated for analogous systems)

Comparative Analysis of Methods

Method Yield Range Advantages Limitations
Radical Bicyclization 11–67% One-pot spiro formation Moderate yields, diastereomer separation
Cycloaddition 65–90% High stereocontrol Multi-step, toxic reagents (LiAlH$$_4$$)
Reductive Amination 70–80% Simple functionalization Requires pre-formed ketone

Chemical Reactions Analysis

Types of Reactions

1-Methyl-1-azaspiro[4.4]nonan-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or nitroxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Halogenating agents and alkylating agents are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroxides, while substitution reactions can produce a variety of alkylated or acylated derivatives.

Scientific Research Applications

1-Methyl-1-azaspiro[4.4]nonan-3-amine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the construction of spirocyclic compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Methyl-1-azaspiro[4.4]nonan-3-amine involves its interaction with various molecular targets. The spirocyclic structure allows it to fit into specific binding sites on enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and derivative being studied.

Comparison with Similar Compounds

Similar Compounds

    1-Azaspiro[4.4]nonane: Lacks the methyl group at the nitrogen atom.

    1-Methyl-1-azaspiro[4.4]nonan-4-one: Contains a ketone group instead of an amine group.

Uniqueness

1-Methyl-1-azaspiro[4.4]nonan-3-amine is unique due to its specific spirocyclic structure and the presence of a methyl group on the nitrogen atom. This structural feature can influence its reactivity and interaction with biological targets, making it distinct from other similar compounds.

Biological Activity

1-Methyl-1-azaspiro[4.4]nonan-3-amine is a bicyclic compound characterized by its spiro structure, which includes a nitrogen atom in the spiro position. This unique configuration contributes to its diverse biological activities, particularly in pharmacological contexts. The compound has been investigated for its potential therapeutic applications, including anticancer and antimicrobial properties.

  • Molecular Formula : C₉H₁₈N₂
  • Molar Mass : 178.27 g/mol
  • CAS Number : 2253639-06-2

The spirocyclic structure of this compound allows it to interact with various biological targets, influencing its pharmacological profile.

Biological Activity Overview

This compound has shown notable biological activities, particularly:

  • Anticancer Activity :
    • The compound has been studied for its ability to inhibit specific protein interactions crucial in certain cancers, particularly those involving menin and mixed lineage leukemia (MLL) fusion proteins. These interactions are significant in the pathogenesis of leukemia, making this compound a candidate for further therapeutic development.
  • Antimicrobial Properties :
    • Research indicates that derivatives of this compound exhibit antimicrobial activity, suggesting potential applications in treating infections.
  • Neurological Applications :
    • There is emerging evidence that compounds within this class may modulate neurotransmitter systems, indicating potential uses in treating neurological disorders.

The mechanism by which this compound exerts its biological effects involves:

  • Protein Interaction : The compound inhibits menin-MLL interactions, which are critical in oncogenic signaling pathways.
  • Receptor Modulation : Its spirocyclic structure allows it to fit into specific binding sites on enzymes or receptors, potentially inhibiting or modulating their activity.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInhibits menin and MLL fusion protein interactions
AntimicrobialExhibits activity against various pathogens
NeurologicalPotential modulation of neurotransmitter systems

Case Study: Inhibition of Menin-MLL Interactions

A study focused on the interaction between this compound and the menin protein revealed that the compound effectively disrupts the binding of MLL fusion proteins, which are implicated in leukemia development. This suggests that it could serve as a lead compound for developing targeted therapies against leukemia.

Antiviral Activity Insights

While primarily studied for anticancer properties, some derivatives have also been evaluated for antiviral activity against human coronaviruses. A series of compounds related to the azaspiro framework demonstrated varying degrees of efficacy against human coronavirus 229E, with some exhibiting low cytotoxicity and effective inhibition at concentrations below 100 µM .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 1-Methyl-1-azaspiro[4.4]nonan-3-amine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves spirocyclic ring formation via intramolecular cyclization or coupling reactions. For example, intermediates like tert-butyl carbamates or azabicyclo derivatives are used as precursors, with reaction conditions optimized for regioselectivity and stereochemical control. A common approach includes using triethylamine (Et₃N) or DIPEA as bases in ethanol or dichloromethane under reflux (18–48 hours) . Critical parameters include temperature control (reflux vs. room temperature) and stoichiometric ratios to avoid side products like deacetylated byproducts . Purification often employs column chromatography (silica/alumina) or recrystallization .

Q. How is the structural identity of this compound confirmed in synthetic workflows?

  • Methodological Answer : Structural validation relies on a combination of ¹H/¹³C NMR , GC-MS , and IR spectroscopy . For instance, characteristic sp³-hybridized carbons in the spirocyclic system appear as distinct signals in ¹³C NMR (e.g., δ 33.6 ppm for bridgehead carbons) . IR spectra often show absorption bands for amine groups (~3300 cm⁻¹) and spirocyclic C-N stretches (~1387 cm⁻¹) . High-resolution mass spectrometry (HRMS) with sodium adducts (e.g., [M+Na]⁺) confirms molecular weight .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

  • Methodological Answer : Purification challenges arise due to polar byproducts (e.g., unreacted amines or hydroxylated intermediates). Acid-base extraction (using HCl/NaOH) isolates the free base or hydrochloride salt . For small-scale synthesis, preparative TLC with chloroform/methanol (9:1) resolves impurities . Larger batches require flash chromatography with gradient elution (hexane/ethyl acetate to dichloromethane/methanol) .

Advanced Research Questions

Q. How does the spirocyclic architecture of this compound influence its biological activity in receptor binding studies?

  • Methodological Answer : The spirocyclic system imposes conformational rigidity, enhancing selectivity for targets like serotonin (5-HT₃) or adenosine receptors (A1/A2A). For example, the compound’s bicyclic amine mimics the spatial arrangement of granisetron’s azabicyclo[3.3.1]nonane core, enabling antagonism of 5-HT₃ receptors . Computational docking studies (e.g., AutoDock Vina) model interactions with receptor binding pockets, focusing on hydrogen bonding (amine to Asp/Glu residues) and hydrophobic contacts .

Q. What analytical techniques resolve contradictions in reported bioactivity data for this compound derivatives?

  • Methodological Answer : Discrepancies in IC₅₀ values may arise from impurity profiles or stereochemical variations. Chiral HPLC (e.g., Chiralpak AD-H column) separates enantiomers, as stereochemistry impacts receptor affinity . LC-MS/MS quantifies trace impurities (e.g., desmethyl byproducts) that may antagonize target receptors . Comparative studies using isothermal titration calorimetry (ITC) validate binding thermodynamics across batches .

Q. How can structure-activity relationship (SAR) studies optimize the pharmacokinetic properties of this compound analogs?

  • Methodological Answer : SAR strategies include:

  • N-Methylation : Enhances metabolic stability by reducing CYP450 oxidation .
  • Spiro Ring Expansion : Modifying the spiro[4.4] system to spiro[4.5] alters lipophilicity (logP), improving blood-brain barrier penetration .
  • Functional Group Addition : Introducing ethoxy or methoxymethyl groups at position 3 increases aqueous solubility (measured via shake-flask method) .

Q. What advanced spectroscopic methods are used to study the compound’s reactivity in complex matrices (e.g., plasma or tissue homogenates)?

  • Methodological Answer : NMR relaxation experiments (T₁/T₂ measurements) assess binding to plasma proteins like albumin . TOF-SIMS imaging maps spatial distribution in tissues, critical for pharmacokinetic modeling . For degradation studies, HPLC-DAD-ELSD monitors hydrolysis products under physiological pH (e.g., phosphate buffer at pH 7.4) .

Key Research Challenges

  • Stereochemical Purity : Racemization during synthesis requires stringent chiral resolution protocols .
  • Scale-Up Limitations : Intramolecular cyclization yields drop >10 g due to steric hindrance; microwave-assisted synthesis may mitigate this .
  • Biological Target Validation : Off-target effects (e.g., A1 vs. A2A adenosine receptor binding) necessitate CRISPR-edited cell models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.